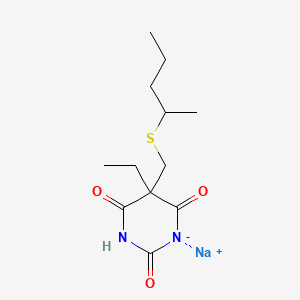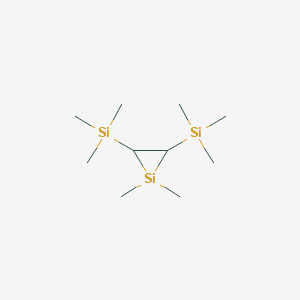
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is an organosilicon compound characterized by its unique three-membered ring structure containing silicon. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane can be synthesized through several methods. One common approach involves the reaction of hexamethylsilirane with dimethyl sulfoxide, leading to the insertion of dimethylsilanone into the silirane ring . Another method includes the thermolysis of organopolysilanes, which results in the formation of silacyclopropenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multifunctional silylenes and siliranes as crosslinkers for metal-free curing of silicones .
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silacyclopropenes, dimethylsilanone derivatives, and various substituted siliranes .
科学研究应用
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane has several scientific research applications:
作用机制
The mechanism of action of 1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane involves its ability to form stable three-membered rings with silicon. This stability allows it to participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved in these reactions are primarily related to the silicon-carbon bonds and the reactivity of the trimethylsilyl groups .
相似化合物的比较
Similar Compounds
Uniqueness
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is unique due to its three-membered ring structure containing silicon, which imparts stability and reactivity. This makes it distinct from other similar compounds that may not have the same level of stability or reactivity .
属性
CAS 编号 |
66222-12-6 |
|---|---|
分子式 |
C10H26Si3 |
分子量 |
230.57 g/mol |
IUPAC 名称 |
(1,1-dimethyl-3-trimethylsilylsiliran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H26Si3/c1-11(2,3)9-10(12(4,5)6)13(9,7)8/h9-10H,1-8H3 |
InChI 键 |
JXYFEBNLZWNISD-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(C1[Si](C)(C)C)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

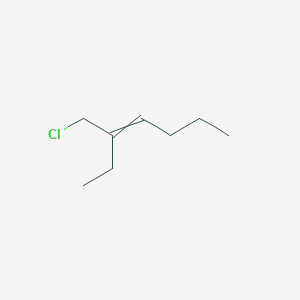
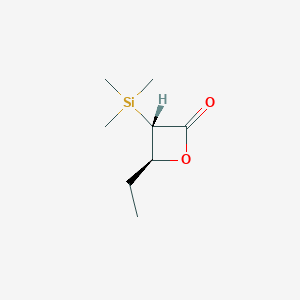
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

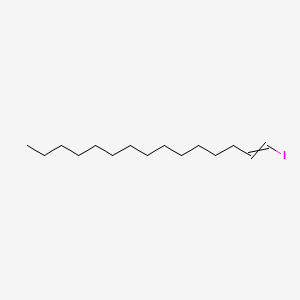
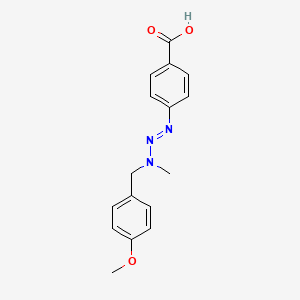
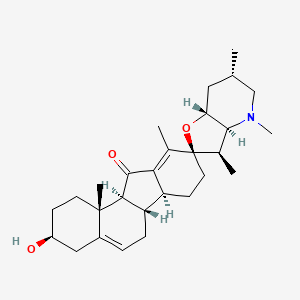
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
